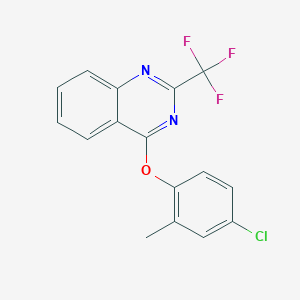

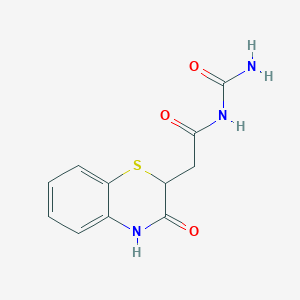

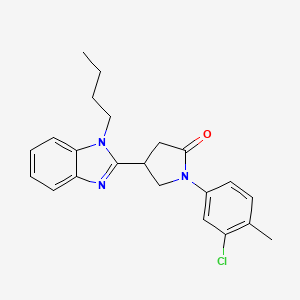

![molecular formula C13H21NO4 B2369095 (1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 2377004-91-4](/img/structure/B2369095.png)

(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a bicyclic structure with a carboxylic acid and a carbamate functional group. The bicyclic structure is a common motif in many bioactive compounds . The carbamate group is often used in drug molecules to improve stability and alter physicochemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized using various strategies. For instance, an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been reported . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Molecular Structure Analysis

The compound contains a bicyclic structure, which is a common structural motif in many bioactive compounds . The presence of a carbamate group and a carboxylic acid group could potentially influence the compound’s reactivity and interactions with biological targets.Scientific Research Applications

Thermal Decarbonylation in Penam β-Lactams

- Research shows that penam acids, including those with bicyclo[3.2.0]heptane structure, undergo thermal decarbonylation. This reaction is significant for understanding penam carboxylic acid's fragmentation reactions and has been studied using high-resolution mass spectrometry and density functional theory methods (Wiitala, Tian, Cramer, & Hoye, 2008).

Synthesis of Novel Carbocyclic Nucleosides

- Novel conformationally locked carbocyclic nucleosides derived from compounds similar to the specified chemical have been synthesized. These nucleosides are of interest for their potential biological applications (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

NMR Chemical Shifts in Stereosiomers

- Studies have utilized density functional methods to distinguish stereoisomers based on computed NMR chemical shifts. This research is particularly relevant for compounds including bicyclo[3.2.0]heptane derivatives (Wiitala, Cramer, & Hoye, 2007).

Antibacterial Agents Development

- Research into fluoronaphthyridines, which include structures similar to the compound , has led to the development of potent antibacterial agents with promising in vitro and in vivo activities (Remuzon, Bouzard, Guiol, & Jacquet, 1992).

Synthesis of Bicyclo[2.2.1]octane Derivatives

- The enantiomerically pure synthesis of bicyclo[2.2.1]octane derivatives demonstrates the potential for constructing complex sugar structures, indicating a broad range of synthetic applications (Gerber & Vogel, 2001).

Microwave-Assisted Synthesis Innovations

- Advances in microwave-assisted synthesis have been demonstrated with bicyclo[2.2.1]heptane derivatives, showcasing efficient and time-saving approaches to chemical synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

Future Directions

properties

IUPAC Name |

(1R,5S,6S,7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7(8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYKQWWKDOTLCY-JXUBOQSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CCCC2C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CCC[C@@H]2[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

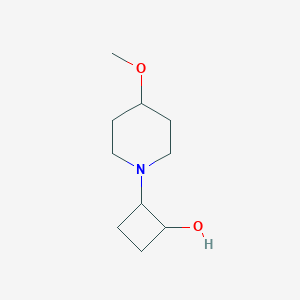

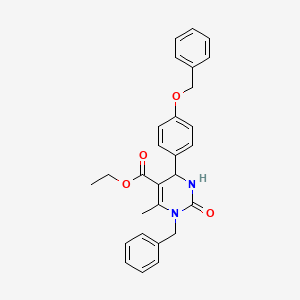

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)

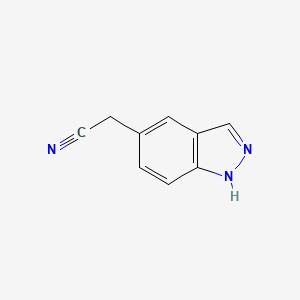

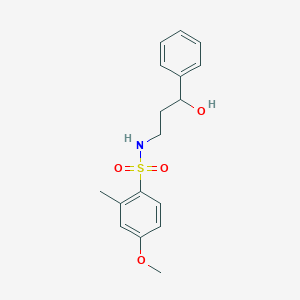

![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)

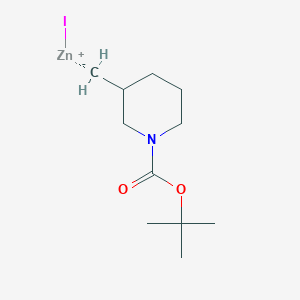

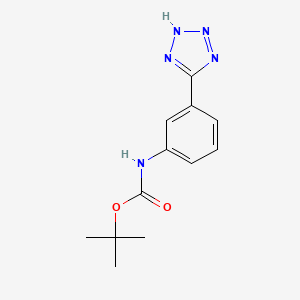

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)